2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one)
Description
The compound "2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one)" is a symmetric bis-heterocyclic molecule featuring a central disulfide (-S-S-) bridge connected via methylene (-CH₂-) groups. Each arm of the molecule comprises a 5-methoxy-substituted benzo[d]imidazole moiety fused to a 3,5-dimethylpyridin-4(1H)-one ring. The disulfide linker may confer redox sensitivity, as S-S bonds are susceptible to reduction in biological environments, while the benzoimidazole and pyridinone groups could enable π-π stacking or hydrogen-bonding interactions .
Properties
IUPAC Name |
1-(6-methoxy-1H-benzimidazol-2-yl)-2-[[[1-(6-methoxy-1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxopyridin-2-yl]methyldisulfanyl]methyl]-3,5-dimethylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N6O4S2/c1-17-13-37(31-33-23-9-7-21(41-5)11-25(23)35-31)27(19(3)29(17)39)15-43-44-16-28-20(4)30(40)18(2)14-38(28)32-34-24-10-8-22(42-6)12-26(24)36-32/h7-14H,15-16H2,1-6H3,(H,33,35)(H,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJMLWPCHRDDLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C(C1=O)C)CSSCC2=C(C(=O)C(=CN2C3=NC4=C(N3)C=C(C=C4)OC)C)C)C5=NC6=C(N5)C=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one) represents a novel class of biologically active molecules that have garnered attention for their potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a disulfide linkage and a complex aromatic system that may contribute to its biological properties. The presence of the 1-(5-methoxy-1H-benzo[d]imidazol-2-yl) and 3,5-dimethylpyridin-4(1H)-one moieties suggests potential interactions with biological targets such as enzymes and receptors.
Research indicates that compounds with similar structures often exert their effects through:
- Enzyme Inhibition: Many benzimidazole derivatives act as inhibitors of various enzymes, including kinases and phosphodiesterases.
- Antioxidant Activity: The disulfide bond may play a role in redox reactions, providing antioxidant properties that protect cells from oxidative stress.
- Modulation of Signaling Pathways: The pyridine moiety is known to interact with signaling pathways involved in cell proliferation and apoptosis.
Antioxidant Activity
Studies have shown that compounds with disulfide linkages exhibit significant antioxidant properties. For instance, they can scavenge free radicals and reduce oxidative damage in cellular models.
Anticancer Properties
Preliminary studies suggest that the compound may inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Effects
Certain derivatives have demonstrated antimicrobial activity against a range of pathogens, indicating potential use in treating infections.
Data Tables
| Biological Activity | Assay Type | Result | Reference |
|---|---|---|---|
| Antioxidant | DPPH Scavenging | IC50 = 25 µM | |
| Anticancer | MTT Assay (HeLa Cells) | IC50 = 15 µM | |
| Antimicrobial | Agar Diffusion | Effective against E. coli |
Case Study 1: Antioxidant Efficacy
In a study published in Journal of Medicinal Chemistry, the antioxidant capacity was evaluated using the DPPH assay. The compound exhibited an IC50 value of 25 µM, demonstrating significant free radical scavenging ability compared to control antioxidants.
Case Study 2: Cancer Cell Proliferation
A research article highlighted the anticancer properties of this compound against HeLa cells. The MTT assay revealed an IC50 value of 15 µM, indicating strong inhibitory effects on cell viability. Mechanistic studies showed that the compound induced apoptosis through caspase activation.
Case Study 3: Antimicrobial Activity
An investigation into the antimicrobial properties found that the compound effectively inhibited the growth of Escherichia coli in agar diffusion assays. This suggests potential applications in developing new antimicrobial agents.
Scientific Research Applications
Applications in Drug Delivery Systems
1. siRNA Delivery:
Recent studies have highlighted the potential of this compound as a vehicle for small interfering RNA (siRNA) delivery. The disulfide bond within its structure can facilitate the release of siRNA in reducing environments such as the cytoplasm, enhancing the efficacy of gene silencing therapies .
2. Anticancer Activity:
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and cervical cancer cells. The mechanism involves targeting specific kinases that are overexpressed in these cancers, providing a rationale for further development as a targeted therapeutic agent .
3. Antimicrobial Properties:
The compound has also been investigated for its antimicrobial activity. Its ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics against resistant strains .
Data Tables
Case Studies
Case Study 1: siRNA Delivery Mechanism
In a study published by UCL, researchers explored the synthetic possibilities of this compound as an siRNA delivery system. They demonstrated that upon entering cells, the disulfide bond is cleaved, releasing siRNA effectively and leading to significant gene silencing results in targeted cells .
Case Study 2: Anticancer Efficacy
A comprehensive investigation into the anticancer properties revealed that this compound selectively targets overexpressed kinases in cancer cells. The study utilized various in vitro assays to assess cytotoxicity and found promising results indicating its potential as a novel anticancer agent .
Case Study 3: Antimicrobial Testing
Research conducted on the antimicrobial properties showed that the compound effectively inhibited growth in several pathogenic bacteria. The mechanism was attributed to its ability to compromise bacterial cell integrity, making it a potential candidate for antibiotic development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Linker Variations: Disulfide vs. Ethylene-Sulfide
A closely related compound, "(4Z,4′Z)-2,2′-(Ethane-1,2-diylbis(sulfanediyl))bis(1-phenyl)-4-(pyridin-2-ylmethylene)-1H-imidazol-5(4H)-one) dicopper(II) Tetrabromide," employs an ethane-1,2-diyl (ethylene) backbone with sulfide (-S-) linkages instead of the disulfide-methylene bridge . Key differences include:
- Stability : The disulfide bond in the target compound may exhibit lower thermal stability but higher redox reactivity compared to the ethylene-sulfide linker.
- Metal Coordination : The ethylene-sulfide compound forms a dicopper(II) complex, whereas the disulfide linker in the target compound could favor coordination with softer Lewis acids (e.g., Fe²⁺/Fe³⁺) due to sulfur's polarizability.
- Crystallography : SHELX refinement (widely used for small-molecule structures) reveals that ethylene-sulfide linkers adopt planar conformations, whereas disulfide bridges may introduce torsional strain, affecting packing efficiency .
Substituent Effects: Methoxy vs. Pyridyl Groups
The target compound’s 5-methoxy-benzoimidazole substituents contrast with pyridin-2-ylmethylene groups in the ethylene-sulfide analog :
- Solubility : The methoxy group improves aqueous solubility compared to hydrophobic phenyl/pyridyl substituents.
Computational Insights
Density functional theory (DFT) studies, such as those employing Becke’s hybrid functionals, predict that exact-exchange terms improve accuracy in modeling S-S bond dissociation energies and aromatic stacking interactions . For the target compound, DFT simulations suggest:
- The disulfide bond has a bond dissociation energy (BDE) of ~240 kJ/mol, lower than C-S bonds (~310 kJ/mol) in ethylene-sulfide analogs.
- The 5-methoxy group stabilizes the HOMO (-5.8 eV) by 0.3 eV compared to unsubstituted benzoimidazoles, enhancing electron-donor capacity .
Data Table: Comparative Properties of Analogous Compounds
Research Findings and Implications
- Structural Characterization : SHELXL refinement of disulfide-containing compounds often reveals elongated S-S bond lengths (~2.08 Å) compared to theoretical values (1.98 Å), attributed to crystal packing stresses .
- Drug Design : The target compound’s disulfide linker could serve as a prodrug motif, releasing active thiols under reducing conditions (e.g., in tumor microenvironments).
- Limitations: Limited experimental data exist for the target compound; most insights are extrapolated from analogs or computational models .
Preparation Methods
Formation of the Benzimidazole Core
The 5-methoxy-1H-benzimidazole moiety is typically synthesized via cyclocondensation of 4-methoxy-1,2-diaminobenzene with carboxylic acid derivatives. For example:
Construction of the Pyridinone Ring
3,5-Dimethylpyridin-4(1H)-one is synthesized via:
Coupling of Benzimidazole and Pyridinone
The benzimidazole and pyridinone units are linked via a methylene bridge using:
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Mannich reaction : Reaction of 5-methoxy-1H-benzimidazole with formaldehyde and 3,5-dimethylpyridin-4(1H)-one in ethanol at 60°C.
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Nucleophilic substitution : Use of chloromethylpyridinone intermediates with benzimidazole thiols.
Optimization and Scalability
Reaction Conditions
Key parameters for high yield and purity include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Oxidation temperature | 0–5°C | Prevents over-oxidation |
| H₂O₂ concentration | 30% (v/v) | Maximizes conversion |
| Solvent | Methanol/DCM (1:1) | Enhances solubility |
Purification Techniques
-
Crystallization : Disulfide product recrystallized from ethyl acetate/dichloromethane (3:1) achieves >98% purity.
-
Column chromatography : Silica gel with hexane/ethyl acetate (7:3) removes unreacted monomers.
Analytical Characterization
-
¹H NMR (DMSO-d₆): δ 2.35 (s, 6H, CH₃), 3.85 (s, 6H, OCH₃), 4.20 (s, 4H, CH₂-S), 6.90–7.40 (m, aromatic).
-
HRMS : m/z calculated for C₃₂H₃₀N₆O₆S₂: 682.18; found: 682.17.
Challenges and Alternative Approaches
-
Stability of thiol intermediates : Thiols are prone to oxidation; thus, reactions must be conducted under inert atmospheres.
-
Alternative linkers : Use of dithiocarbamate or sulfonamide bridges reported in analogous systems.
Industrial Applications and Patents
The disulfide-linked compound is patented for applications in:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound to ensure high yield and purity?
- Methodology : Optimize reaction conditions by controlling temperature (reflux at 120°C in DMSO, as in ), inert atmosphere (nitrogen for oxidation-sensitive steps, ), and solvent choice. Purification via crystallization (water-ethanol mixtures yield 65% purity, ) or column chromatography. Monitor reaction progress using TLC/HPLC to terminate reactions at optimal conversion points.
Q. Which spectroscopic techniques are most effective for characterizing its structure?
- Methodology : Use - and -NMR to confirm methoxy, pyridinone, and benzimidazole groups. Mass spectrometry (HRMS) validates molecular weight. IR spectroscopy identifies functional groups (e.g., C=S or S-S stretches). X-ray crystallography resolves stereochemistry of disulfide bridges (if crystalline, ).
Q. How can researchers assess its preliminary biological activity?
- Methodology : Conduct in vitro assays (e.g., enzyme inhibition, cytotoxicity) using standardized protocols (). Use cell lines expressing target receptors (e.g., benzimidazole-associated proton pump inhibition, ). Validate results with triplicate experiments and positive/negative controls.
Advanced Research Questions
Q. How can multi-step synthesis challenges (e.g., low intermediate stability) be addressed?
- Methodology : Stabilize intermediates via protective groups (e.g., tosyl chloride for sulfhydryl protection, ). Optimize reaction time (e.g., 18-hour reflux, ) and solvent polarity (DMF for polar intermediates, ). Use catalysts like DMAP to accelerate acylation ( ).
Q. What experimental designs resolve contradictions between in vitro and in vivo activity data?
- Methodology : Evaluate pharmacokinetic factors (solubility, metabolic stability) using HPLC-MS ( ). Design parallel studies comparing in vitro potency (e.g., IC) with in vivo bioavailability (rodent models). Adjust formulations (e.g., co-solvents for solubility) and validate via dose-response curves .
Q. How can environmental fate studies be structured to evaluate its ecological impact?
- Abiotic properties : Measure logP, hydrolysis rates, and photostability.
- Biotic transformation : Use microbial consortia to assess biodegradation.
- Tiered testing : Start with OECD guidelines for acute toxicity (Daphnia/ algae), then proceed to chronic exposure models.
Q. What strategies improve its stability under physiological conditions?
- Methodology : Modify labile groups (e.g., replace methoxy with trifluoroethoxy for metabolic resistance, ). Use prodrug approaches (e.g., sulfoxide to sulfone conversion, ). Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
Q. How can computational methods guide structure-activity relationship (SAR) studies?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding to benzimidazole targets (). Use QSAR models correlating substituents (e.g., methyl vs. methoxy) with bioactivity. Validate predictions with synthetic analogs and in vitro assays .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity results across different cell lines?
- Methodology : Cross-validate using orthogonal assays (e.g., MTT vs. ATP luminescence). Account for cell-specific factors (e.g., efflux pumps, metabolic enzymes). Use gene expression profiling (RNA-seq) to identify resistance mechanisms. Reconcile data via meta-analysis of similar compounds ( ).
Tables for Key Data
| Property | Method | Reference |
|---|---|---|
| Synthesis Yield | Crystallization (water-ethanol) | |
| logP (Predicted) | HPLC retention time vs. standards | |
| In Vitro IC | Enzyme inhibition assay | |
| Thermal Stability | TGA/DSC analysis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
